molecular formula C25H22N2O8 B13805384 1-O-benzyl 4-O-(4-nitrophenyl) (2S)-2-(phenylmethoxycarbonylamino)butanedioate

1-O-benzyl 4-O-(4-nitrophenyl) (2S)-2-(phenylmethoxycarbonylamino)butanedioate

Cat. No.: B13805384
M. Wt: 478.4 g/mol
InChI Key: HJTHSJRWEXIILP-QFIPXVFZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-O-benzyl 4-O-(4-nitrophenyl) (2S)-2-(phenylmethoxycarbonylamino)butanedioate is a complex organic compound that features multiple functional groups, including benzyl, nitrophenyl, and phenylmethoxycarbonylamino groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-O-benzyl 4-O-(4-nitrophenyl) (2S)-2-(phenylmethoxycarbonylamino)butanedioate typically involves multi-step organic reactions. The process may start with the protection of functional groups, followed by selective reactions to introduce the benzyl and nitrophenyl groups. Common reagents used in these steps include benzyl chloride, nitrophenyl derivatives, and protecting agents like carbamates.

Industrial Production Methods

Industrial production methods for such complex compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperature and pressure conditions, and purification techniques like chromatography.

Chemical Reactions Analysis

Types of Reactions

1-O-benzyl 4-O-(4-nitrophenyl) (2S)-2-(phenylmethoxycarbonylamino)butanedioate can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amine.

    Substitution: The benzyl group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like hydrogen gas with a palladium catalyst or lithium aluminum hydride.

    Substitution: Reagents like alkyl halides or acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the nitrophenyl group may yield nitrobenzene derivatives, while reduction may yield aniline derivatives.

Scientific Research Applications

    Chemistry: Used as an intermediate in organic synthesis.

    Biology: Studied for its interactions with biological molecules.

    Medicine: Potential use in drug development due to its unique structural properties.

    Industry: Used in the synthesis of advanced materials and polymers.

Mechanism of Action

The mechanism of action of 1-O-benzyl 4-O-(4-nitrophenyl) (2S)-2-(phenylmethoxycarbonylamino)butanedioate involves its interaction with molecular targets through its functional groups. The benzyl and nitrophenyl groups can participate in various binding interactions, while the phenylmethoxycarbonylamino group can interact with enzymes and receptors.

Comparison with Similar Compounds

Similar Compounds

    1-O-benzyl 4-O-(4-nitrophenyl)butanedioate: Lacks the phenylmethoxycarbonylamino group.

    4-O-(4-nitrophenyl) (2S)-2-(phenylmethoxycarbonylamino)butanedioate: Lacks the benzyl group.

Uniqueness

1-O-benzyl 4-O-(4-nitrophenyl) (2S)-2-(phenylmethoxycarbonylamino)butanedioate is unique due to the presence of all three functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C25H22N2O8

Molecular Weight

478.4 g/mol

IUPAC Name

1-O-benzyl 4-O-(4-nitrophenyl) (2S)-2-(phenylmethoxycarbonylamino)butanedioate

InChI

InChI=1S/C25H22N2O8/c28-23(35-21-13-11-20(12-14-21)27(31)32)15-22(24(29)33-16-18-7-3-1-4-8-18)26-25(30)34-17-19-9-5-2-6-10-19/h1-14,22H,15-17H2,(H,26,30)/t22-/m0/s1

InChI Key

HJTHSJRWEXIILP-QFIPXVFZSA-N

Isomeric SMILES

C1=CC=C(C=C1)COC(=O)[C@H](CC(=O)OC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)OCC3=CC=CC=C3

Canonical SMILES

C1=CC=C(C=C1)COC(=O)C(CC(=O)OC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)OCC3=CC=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.